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molecular formula C9H11ClN4 B3003771 1-(5-chloro-2-pyridinyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine CAS No. 85964-18-7

1-(5-chloro-2-pyridinyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine

Cat. No. B3003771
M. Wt: 210.67
InChI Key: FKCDULJMOFQRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04622401

Procedure details

As for Example 4 a 0.2 g. amount of sodium metal is dissolved in 50 ml. of absolute ethanol, then 5.0 g. of 5-chloro-2-hydrazinopyridine (Example 3) is added, followed by 4.8 g. of methacrylonitrile. The reaction mixture is refluxed for 18 hours. The solvent is removed in vacuo and water is added to give a gum which solidifies. The solid is collected by filtration, and washed with water. The solid is dissolved in dichloromethane, dried over magnesium sulfate and filtered through anhydrous magnesium silicate. The filtrate is evaporated and the residue is triturated with hexane to give a brown solid. The solid is dissolved in dichloromethane and hexane is added while concentrating to separate a solid. The mixture is cooled and filtered to give 3.4 g. of a gray solid. The desired product is recrystallized from dichloromethane-hexane to give a white solid, m.p. 159°-160° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-chloro-2-hydrazinopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[CH2:2](O)C.[NH2:5][C:6]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][N:12]=2)[N:7]=1.C(#N)C(C)=C>ClCCl.CCCCCC>[NH2:5][C:6]1[CH:10]([CH3:2])[CH2:9][N:8]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][N:12]=2)[N:7]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
5-chloro-2-hydrazinopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN(CC1)C1=NC=C(C=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and water
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to give a gum which
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through anhydrous magnesium silicate
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is triturated with hexane
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CONCENTRATION
Type
CONCENTRATION
Details
while concentrating
CUSTOM
Type
CUSTOM
Details
to separate a solid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give 3.4 g
CUSTOM
Type
CUSTOM
Details
The desired product is recrystallized from dichloromethane-hexane
CUSTOM
Type
CUSTOM
Details
to give a white solid, m.p. 159°-160° C.

Outcomes

Product
Name
Type
Smiles
NC1=NN(CC1C)C1=NC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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